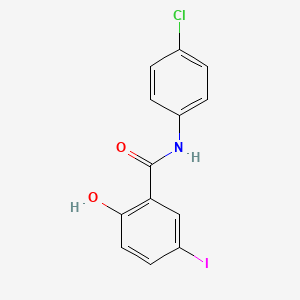

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide

説明

The exact mass of the compound N-(4-Chloro-phenyl)-2-hydroxy-5-iodo-benzamide is 372.93665 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClINO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDYOSSLXZJTCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Structural Elucidation of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide

Abstract

This technical guide presents a comprehensive, methodology-driven approach to the complete structural elucidation of the novel substituted benzamide, N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide. For professionals in drug discovery and organic synthesis, the definitive confirmation of a molecule's structure is the bedrock upon which all further research is built.[1] This document moves beyond a simple recitation of data, providing a logical and systematic workflow that integrates synthesis, purification, and multi-modal spectroscopic analysis. We detail the causality behind the selection of specific analytical techniques—including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—and provide field-proven, step-by-step protocols. The narrative culminates in a cohesive analysis, where disparate data streams converge to unequivocally confirm the molecular structure, serving as a robust case study for researchers engaged in the characterization of novel chemical entities.

Introduction and Rationale

Substituted benzamides and salicylanilides are prominent scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2] The title compound, N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide, combines the salicylamide core with specific halogen substitutions (iodine and chlorine) that can significantly influence its physicochemical properties, metabolic stability, and target-binding affinity. Therefore, an unambiguous determination of its constitution—the precise connectivity of atoms and location of substituents—is a non-negotiable prerequisite for any subsequent investigation into its biological potential.

The structure elucidation process is a systematic investigation. It begins with a logical synthetic route, which provides the first piece of structural evidence, and proceeds through a battery of analytical techniques. Each technique offers a unique perspective on the molecule's architecture. It is only through the synthesis of all data that a definitive and trustworthy structural assignment can be made.

Synthesis and Purification: Establishing the Foundation

A robust synthesis is the logical starting point for structure elucidation. It provides a tangible sample and a hypothetical structure based on the reaction mechanism. A common and reliable method for synthesizing N-substituted benzamides is the acylation of an amine with an appropriate acyl chloride.

Proposed Synthetic Pathway

The target compound is logically synthesized via the reaction of 2-hydroxy-5-iodobenzoyl chloride with 4-chloroaniline. The benzoyl chloride is, in turn, prepared from the commercially available 2-hydroxy-5-iodobenzoic acid.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

-

Acid Chloride Formation: To a solution of 2-hydroxy-5-iodobenzoic acid (1.0 eq) in dry chloroform (CHCl₃), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.[3]

-

Reaction Monitoring: Reflux the mixture for 3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

Solvent Removal: After cooling to room temperature, remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 2-hydroxy-5-iodobenzoyl chloride.

-

Amidation: Dissolve the crude acid chloride in dry CHCl₃. To this solution, slowly add a mixture of 4-chloroaniline (1.0 eq) and triethylamine (Et₃N) (1.5 eq) at room temperature.[3]

-

Reaction Completion and Work-up: Stir the reaction mixture for 3 hours. Upon completion, neutralize the mixture with 10% aqueous NaHCO₃ and extract the product with ethyl acetate (3 x 25 mL).[3]

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Causality: The choice of SOCl₂ is a standard and effective method for converting carboxylic acids to acyl chlorides. Triethylamine is used in the amidation step to act as a base, scavenging the HCl byproduct and driving the reaction to completion. Recrystallization is a critical final step to remove unreacted starting materials and byproducts, ensuring the sample's purity for spectroscopic analysis.

Spectroscopic Analysis and Data Interpretation

With a pure sample in hand, a suite of spectroscopic techniques is employed to probe the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, which is the most fundamental structural parameter.

Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the purified compound in methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer coupled with a high-resolution analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Expected Data & Interpretation: The molecular formula is C₁₃H₉ClINO₂. The expected monoisotopic mass is approximately 372.94 g/mol .

-

Molecular Ion Peak: A high-resolution mass spectrometer should provide a mass measurement accurate to within a few parts per million, confirming the elemental formula.

-

Isotopic Pattern: The presence of chlorine and iodine is definitive. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4] This will result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. Iodine is monoisotopic (¹²⁷I). The combination of these halogens creates a unique isotopic signature that can be computationally verified.

-

Fragmentation: The molecule may fragment under ionization conditions. Common fragmentation patterns for benzamides include cleavage of the amide bond.[5] The loss of the halogen atoms is also a principle fragmentation mode.[6]

| Ion | Calculated m/z | Interpretation |

| [M+H]⁺ | 373.9490 | Molecular ion (protonated) |

| [M+Na]⁺ | 395.9310 | Sodium adduct |

| [M-H]⁻ | 371.9342 | Molecular ion (deprotonated) |

| [C₇H₄IO₂]⁺ | 262.9256 | Fragment from C-N amide bond cleavage |

| [C₆H₅ClN]⁺ | 126.0111 | Fragment from C-N amide bond cleavage |

Table 1: Predicted High-Resolution Mass Spectrometry Data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol: KBr Pellet

-

Sample Preparation: Grind a small amount (~1-2 mg) of the dry, solid sample with spectroscopic grade potassium bromide (KBr) (~100 mg).

-

Pellet Formation: Press the mixture in a die under high pressure to form a transparent pellet.

-

Data Acquisition: Obtain the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Expected Data & Interpretation: The FT-IR spectrum provides a molecular "fingerprint" and confirms key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400 (broad) | Medium-Strong | O-H stretch (phenolic) | The broadness is due to hydrogen bonding. |

| ~3300 | Medium | N-H stretch (amide) | Characteristic stretching frequency for a secondary amide. |

| ~1650 | Strong | C=O stretch (Amide I) | A strong absorption typical for amide carbonyls.[7] |

| ~1590, ~1480 | Medium-Strong | C=C stretch (aromatic) | Multiple bands are expected for the two aromatic rings. |

| ~1540 | Medium | N-H bend (Amide II) | Coupled with C-N stretching, this is a key amide band. |

| ~820 | Strong | C-H out-of-plane bend | Suggests 1,2,4-trisubstitution on one ring and 1,4-disubstitution on the other. |

| ~1090 | Medium | C-Cl stretch | Characteristic absorption for aryl chlorides. |

| ~530 | Medium | C-I stretch | Characteristic absorption for aryl iodides. |

Table 2: Predicted FT-IR Absorption Bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential.

Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon connectivities, respectively.

Expected Data & Interpretation:

Caption: Structure of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide with proton labels.

¹H NMR (Predicted, in DMSO-d₆):

-

Aromatic Protons (Salicyl Ring): The 2-hydroxy-5-iodo substitution pattern will give rise to three distinct aromatic protons.

-

H-a (~δ 8.0, d): This proton is ortho to the iodine and meta to the amide. It will appear as a doublet.

-

H-b (~δ 7.5, dd): This proton is ortho to both the iodine and the hydroxyl group. It will appear as a doublet of doublets.

-

H-c (~δ 7.0, d): This proton is ortho to the hydroxyl group and meta to the iodine. It will appear as a doublet.

-

-

Aromatic Protons (Aniline Ring): The 4-chloro substitution pattern creates symmetry, resulting in two sets of equivalent protons.

-

H-d (~δ 7.7, d, 2H): These two protons are ortho to the amide nitrogen and will appear as a doublet.

-

H-e (~δ 7.4, d, 2H): These two protons are ortho to the chlorine atom and will appear as a doublet.

-

-

Amide and Hydroxyl Protons:

-

N-H (~δ 10.5, s, 1H): The amide proton is typically downfield and appears as a sharp singlet.

-

O-H (~δ 11-12, s, 1H): The phenolic proton is often broad and very downfield due to intramolecular hydrogen bonding with the amide carbonyl.[8]

-

¹³C NMR (Predicted, in DMSO-d₆): The structure has 13 carbon atoms, but due to symmetry in the 4-chlorophenyl ring, 11 distinct signals are expected.

-

Carbonyl Carbon (~δ 165): The amide carbonyl carbon is characteristically downfield.

-

Aromatic Carbons (~δ 110-160): Nine signals are expected in this region.

-

C-O (~δ 158): The carbon bearing the hydroxyl group will be significantly downfield.

-

C-I (~δ 85): The carbon bearing the iodine atom will be shifted significantly upfield due to the heavy atom effect.

-

C-Cl (~δ 128-130): The carbon bearing the chlorine will be in the typical aromatic region.

-

C-N (~δ 138): The carbon attached to the amide nitrogen on the aniline ring.

-

Data Synthesis and Final Structure Confirmation

The final step is to integrate all spectroscopic data to build an unshakeable case for the proposed structure.

-

Mass Spectrometry confirms the molecular formula C₁₃H₉ClINO₂ and the presence of both chlorine and iodine through the molecular weight and isotopic pattern.

-

FT-IR Spectroscopy confirms the presence of the key functional groups: a phenolic O-H, a secondary amide (N-H and C=O), and substituted aromatic rings.

-

NMR Spectroscopy provides the definitive connectivity. ¹H NMR shows the expected number of protons in distinct chemical environments, and their splitting patterns confirm the substitution patterns on both aromatic rings (1,2,4-trisubstituted and 1,4-disubstituted). ¹³C NMR confirms the number of unique carbon environments and the presence of carbons attached to electronegative atoms (O, N, Cl) and the upfield shift characteristic of the carbon attached to iodine.

The collective evidence from these orthogonal techniques provides a self-validating and definitive confirmation of the structure as N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide .

References

-

PubChem. Salicylanilide. National Center for Biotechnology Information. [Link]

-

Reza, T., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2291. [Link]

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163-176. [Link]

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. [Link]

-

Raza, A. R., et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o643. [Link]

-

Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

-

Clark, R. D., et al. (1990). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. Journal of Medicinal Chemistry, 33(2), 657-665. [Link]

-

NIST Chemistry WebBook. 2,4-Dihydroxybenzamide. SRD 69. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemconnections.org [chemconnections.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide: A Technical Guide to Halogenated Salicylanilides as Dual-Action Metabolic and Signaling Modulators

Executive Summary

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide (CAS No. 7103-96-0) is a highly specialized small molecule belonging to the halogenated salicylanilide class. While historically recognized as the structural backbone for veterinary anthelmintics (such as rafoxanide and closantel)[1], modern pharmacological research has repositioned this chemical scaffold as a potent, dual-action modulator of eukaryotic cell biology.

This technical whitepaper provides an in-depth analysis of the compound's core mechanisms. By leveraging its unique physicochemical properties—specifically, its lipophilicity and precisely tuned phenolic pKa—this molecule acts simultaneously as an uncoupler of mitochondrial oxidative phosphorylation [2] and a direct inhibitor of the STAT3 signaling pathway [3]. This guide is designed for drug development professionals and researchers seeking to utilize this scaffold in oncology, antimicrobial research, and metabolic modulation.

Chemical Identity & Structural Rationale

The pharmacological efficacy of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide is dictated by its precise structural moieties. The molecule consists of a salicylic acid core coupled to a 4-chloroaniline ring via an amide linkage.

-

5-Iodo Substitution: The heavy iodine atom on the salicylic ring significantly increases the lipophilicity (LogP) of the molecule compared to lighter halogens. This "heavy atom effect" enhances its ability to partition into and diffuse across the hydrophobic core of the inner mitochondrial membrane (IMM).

-

4-Chloroaniline Moiety: The electron-withdrawing nature of the para-chloro group, combined with the intramolecular hydrogen bonding between the amide nitrogen and the phenolic hydroxyl, fine-tunes the pKa of the phenol to approximately 5.5–6.5. This specific pKa is the fundamental requirement for its proton-shuttling activity at physiological pH.

Table 1: Physicochemical & Structural Parameters

| Parameter | Value | Pharmacological Significance |

| IUPAC Name | N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide | Defines the halogenated salicylanilide core. |

| CAS Number | 7103-96-0 | Unique chemical registry identifier. |

| Molecular Formula | C13H9ClINO2 | Heavy halogen (I) drives membrane permeability. |

| Molecular Weight | 373.58 g/mol | Small molecule size ensures rapid intracellular diffusion. |

| Predicted pKa (Phenolic OH) | ~5.5 - 6.5 | Critical for protonation/deprotonation in the mitochondria. |

Core Mechanisms of Action

Mitochondrial Uncoupling (Protonophore Activity)

Like its close analog rafoxanide, N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide acts as a potent lipophilic weak acid that uncouples oxidative phosphorylation[2]. In the intermembrane space (pH ~7.0), the compound is protonated and neutral. It diffuses across the lipid bilayer of the IMM into the mitochondrial matrix (pH ~7.8). The higher pH of the matrix triggers deprotonation. The resulting anion—stabilized by charge delocalization across the conjugated aromatic system—electrophoretically diffuses back across the IMM to the intermembrane space, effectively short-circuiting the proton gradient required by ATP Synthase.

Fig 1: Protonophore mechanism of halogenated salicylanilides across the inner mitochondrial membrane.

Direct STAT3 Inhibition

Beyond metabolic disruption, halogenated salicylanilides are validated inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3)[4]. The compound binds directly to the SH2 domain of unphosphorylated STAT3. This steric blockade prevents STAT3 from docking onto activated cytokine receptors (e.g., IL-6R/gp130) and prevents subsequent phosphorylation at Tyrosine 705 (p-STAT3 Tyr705) by JAK2 kinases[3]. Consequently, STAT3 dimerization and nuclear translocation are halted, downregulating the transcription of oncogenic and anti-apoptotic genes.

Fig 2: Inhibition of the JAK2/STAT3 signaling pathway by preventing Tyr705 phosphorylation.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols detail the causality behind each experimental choice, ensuring the resulting data is a self-validating system.

Protocol 1: Chemical Synthesis via Acyl Chloride Activation

This protocol adapts standard salicylanilide amidation techniques[5] to synthesize the target compound.

-

Reagent Preparation: Dissolve 2-hydroxy-5-iodobenzoic acid (1.0 eq) in anhydrous chloroform (CHCl₃).

-

Causality: Anhydrous conditions are critical. The subsequent chlorinating agent reacts violently with ambient moisture to form HCl and SO₂ gases, which would destroy the reagent and drastically reduce the yield.

-

-

Activation: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise under a nitrogen atmosphere.

-

Causality: Carboxylic acids are poor electrophiles. SOCl₂ converts the acid into a highly reactive acyl chloride intermediate, which is necessary to overcome the poor nucleophilicity of the electron-deficient 4-chloroaniline.

-

-

Amidation: Slowly add 4-chloroaniline (1.0 eq) and triethylamine (Et₃N, 1.5 eq) at room temperature, then reflux for 3 hours.

-

Causality: Et₃N acts as an essential acid scavenger. As the amidation proceeds, HCl is generated. Without Et₃N, the HCl would protonate the unreacted 4-chloroaniline, forming an inert ammonium salt and stalling the reaction at a maximum 50% theoretical yield.

-

-

Purification: Neutralize with 10% aqueous NaHCO₃, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].

Protocol 2: Validation of Uncoupling via Seahorse XF Cell Mito Stress Test

To definitively prove that the compound acts as a protonophore rather than an electron transport chain (ETC) inhibitor, a real-time Oxygen Consumption Rate (OCR) assay must be utilized.

-

Basal Measurement: Seed target cells in a Seahorse XF96 microplate and measure basal OCR.

-

Oligomycin Injection (1 µM):

-

Causality: Oligomycin directly inhibits ATP synthase (Complex V). This blocks the normal flow of protons, causing OCR to drop. The remaining OCR represents the natural proton leak of the cell.

-

-

Compound Injection (Titrated, e.g., 5 µM):

-

Causality: If N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide is a true uncoupler, it will shuttle protons across the IMM, bypassing the Oligomycin-blocked Complex V. The ETC will hyper-accelerate to attempt to restore the lost gradient, resulting in a massive, immediate spike in OCR.

-

-

Rotenone/Antimycin A Injection (0.5 µM):

-

Causality: These agents completely inhibit Complexes I and III, shutting down the ETC. This is the self-validating step: it proves that the OCR spike observed in Step 3 was entirely mitochondrial in origin and not an artifact of non-mitochondrial oxidative bursts.

-

Protocol 3: STAT3 Phosphorylation Inhibition Assay (Western Blot)

-

Cell Lysis: Lyse compound-treated cells using RIPA buffer supplemented with sodium orthovanadate (Na₃VO₄) and protease inhibitors.

-

Causality: Na₃VO₄ is a broad-spectrum phosphatase inhibitor. Because the assay probes for the transient p-STAT3 (Tyr705) state, endogenous phosphatases must be immediately inactivated upon lysis to prevent the artificial loss of the phosphorylation signal. This ensures the observed inhibition is strictly due to the salicylanilide treatment.

-

-

Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe with anti-p-STAT3 (Tyr705) and anti-total-STAT3 antibodies. Total STAT3 serves as the internal loading control to prove the compound inhibits phosphorylation rather than degrading the protein itself[3].

Comparative Pharmacological Profiling

To contextualize N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide within the broader landscape of drug development, it is compared against benchmark salicylanilides.

Table 2: Comparative Mechanistic Profiling (Salicylanilide Class)

| Compound | Primary Halogenation | Mitochondrial Uncoupling | STAT3 Inhibition (p-Tyr705) | Primary Clinical/Research Context |

| N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide | 5-Iodo, 4'-Chloro | High (Driven by high LogP) | Potent (SH2 Domain Blockade) | Preclinical / Rare Chemical Scaffold |

| Niclosamide | 5-Chloro, 2'-Chloro | High | High | Anthelmintic / Repurposed Oncology |

| Rafoxanide | 3,5-Diiodo, 3'-Chloro | Very High | Moderate | Veterinary Anthelmintic / Oncology |

References

- Sigma-Aldrich. "N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide".

- US EPA (SRS). "Benzamide, N-(4-chlorophenyl)-2-hydroxy-3,5-diiodo-".

- NIH PubMed Central. "N-(4-Chlorophenyl)-2-hydroxybenzamide".

- MDPI Pharmaceuticals. "Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3)".

- NIH PubMed. "Rafoxanide disrupts mitochondrial homeostasis through VDAC1 modulation in colorectal cancer cells".

- NIH PubMed. "The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells".

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Rafoxanide disrupts mitochondrial homeostasis through VDAC1 modulation in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide: Physicochemical Profiling and Mechanistic Workflows in Drug Development

Executive Summary

In the landscape of small-molecule drug development, halogenated salicylanilides represent a highly potent class of compounds known for their ability to disrupt cellular bioenergetics. N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide (also recognized structurally as 5-iodo-4'-chlorosalicylanilide) is a prime example of this chemotype. Acting as a lipophilic protonophore, this compound is engineered to shuttle protons across biological membranes, thereby uncoupling oxidative phosphorylation in mitochondria[1]. This whitepaper provides a comprehensive technical guide on its physicochemical properties, the causality behind its molecular design, and the self-validating experimental workflows required to characterize its pharmacodynamic and analytical profiles.

Physicochemical Properties & Structural Causality

To understand the behavior of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide in biological systems, we must first analyze its quantitative properties and the structural causality of its functional groups.

Quantitative Data Summary

| Property | Value |

| Chemical Name | N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide |

| CAS Number | 7103-96-0 |

| Linear Formula | C₁₃H₉ClINO₂ |

| Molecular Weight | 373.58 g/mol |

| Structural Class | Halogenated Salicylanilide / Benzamide |

The Causality of Molecular Design

The efficacy of this compound relies entirely on its ability to act as a proton shuttle. This requires a delicate balance of acidity and lipophilicity, which is achieved through specific functional group substitutions:

-

The Phenolic Hydroxyl (Proton Donor/Acceptor): The 2-hydroxy group possesses a detachable proton[1]. In its neutral state (HA), it can cross lipid bilayers. Upon deprotonation, it forms an anion (A-).

-

Halogenation (pKa Modulation & Lipophilicity): The addition of the electron-withdrawing 5-iodo and 4'-chloro groups serves a dual purpose. First, they lower the pKa of the phenolic hydroxyl group, ensuring it can readily deprotonate in the slightly alkaline mitochondrial matrix. Second, these bulky halogens delocalize the negative charge of the resulting phenoxide anion. This charge delocalization prevents the anion from becoming trapped in the aqueous phase, maintaining sufficient lipophilicity (LogP) to traverse the hydrophobic inner mitochondrial membrane (IMM)[2].

Mechanistic Action: Mitochondrial Uncoupling

Salicylanilides are well-documented modulators of ATP homeostasis[2]. The mechanism of action is a continuous, self-sustaining loop of proton transport that bypasses ATP synthase.

During normal oxidative phosphorylation, the electron transport chain (ETC) pumps protons into the intermembrane space (IMS), creating a proton motive force. N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide disrupts this by binding a proton in the acidic IMS to form the neutral species. This lipophilic molecule diffuses across the IMM into the matrix, where the higher pH induces deprotonation. The charge-delocalized anion then diffuses back across the IMM to the IMS, completing the cycle and dissipating the electrochemical gradient[1].

Protonophoric cycle of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide across the IMM.

Experimental Protocol: Validation of Oxidative Phosphorylation Uncoupling

To empirically validate the uncoupling activity, we deploy a self-validating Seahorse XF Cell Mito Stress Test .

Causality of the Assay Design: Simply measuring a drop in cellular ATP is insufficient, as ATP depletion can arise from glycolysis inhibition or general cytotoxicity. By measuring the Oxygen Consumption Rate (OCR) in real-time while sequentially injecting specific ETC modulators, we create a closed logical loop that isolates protonophoric uncoupling from other metabolic disruptions.

Step-by-Step Methodology

-

Basal Respiration Measurement: Plate cells (e.g., HepG2) in a Seahorse microplate. Measure baseline OCR to establish resting metabolic demand.

-

Oligomycin Injection (1 µM): Oligomycin inhibits Complex V (ATP Synthase). Validation check: OCR must drop, proving that the basal oxygen consumption was actively coupled to ATP production.

-

Test Compound Injection (Titration 0.1 µM - 10 µM): Inject N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide. Mechanistic proof: As the compound shuttles protons across the IMM, the ETC works in overdrive to attempt to restore the lost proton gradient. This results in a rapid, massive spike in OCR (Maximal Respiration) without ATP production.

-

Rotenone & Antimycin A Injection (0.5 µM): These compounds completely inhibit Complex I and Complex III, shutting down mitochondrial respiration. Validation check: OCR must plummet to near zero. This proves that the OCR spike observed in Step 3 was entirely mitochondrial in origin, ruling out off-target oxidative reactions.

Seahorse XF Mito Stress Test workflow for validating oxidative phosphorylation uncoupling.

Analytical Characterization Protocol: LC-MS/MS

To quantify the compound in biological matrices (e.g., plasma or cell lysate) and confirm structural integrity, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is utilized.

Causality of the Analytical Design: We specifically select Electrospray Ionization in negative mode (ESI-) . Because the phenolic hydroxyl group is highly acidic (driven by the electron-withdrawing halogens), it readily loses a proton to form a stable [M-H]- ion (m/z ~372.5). Attempting to use positive ion mode (ESI+) would result in poor sensitivity due to the molecule's lack of basic amine groups to accept a proton.

Step-by-Step Methodology

-

Sample Preparation (Protein Precipitation): Mix 50 µL of the biological sample with 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard. Reasoning: Acetonitrile crashes out proteins that cause ion suppression and halts enzymatic degradation of the amide bond. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase UHPLC column. Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile. Reasoning: The extreme lipophilicity of the halogenated rings ensures strong retention on the C18 stationary phase, allowing polar matrix interferences to elute in the void volume.

-

Ionization (ESI-): Introduce the eluent into the mass spectrometer using negative electrospray ionization to generate the [M-H]- precursor ion.

-

Multiple Reaction Monitoring (MRM): Isolate the m/z 372.5 precursor ion in Q1, fragment it using collision-induced dissociation (CID) in Q2, and monitor the specific product ions (e.g., loss of the iodine radical or chlorophenyl cleavage) in Q3 for absolute quantification.

LC-MS/MS workflow for the quantification and structural validation of the compound.

References

-

Title: Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

-

Title: Pharmacological particulars - Solantel 200mg/ml Pour-On Solution for Cattle (Salicylanilide Mechanism of Action) Source: NOAH Compendium URL: [Link]

Sources

Solvation Dynamics and Assay Integration of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide in DMSO

Executive Summary

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide (CAS: 7103-96-0) is a highly lipophilic, halogenated salicylanilide derivative[1]. Like other compounds in its class—such as niclosamide and closantel—it exhibits potent biological activity but suffers from exceptionally poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II molecule[2]. For researchers and drug development professionals, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent for in vitro and in vivo assay preparation.

This technical guide provides an authoritative framework for understanding the solvation thermodynamics of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide in DMSO, detailing self-validating protocols for determining thermodynamic solubility and preventing solvent-induced precipitation during downstream biological assays.

Physicochemical Profiling & The Solvation Mechanism

Structural Bottlenecks to Solubility

The molecular architecture of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide (Molecular Weight: 373.58 g/mol ) consists of a 4-chloroaniline ring linked via an amide bond to a 5-iodosalicylic acid moiety[1]. In the crystalline solid state, the molecule forms an extremely stable lattice driven by strong intramolecular hydrogen bonding between the phenolic hydroxyl group (-OH) and the amide carbonyl (C=O), as well as intermolecular π-π stacking between the halogenated aromatic rings[2]. This high lattice energy actively resists solvation in polar protic solvents like water.

The Role of DMSO as a Solvation Engine

To force this molecule into solution, the solvent must possess a high dielectric constant and act as a dominant hydrogen bond acceptor. Anhydrous DMSO is uniquely suited for this task. The highly polarized sulfur-oxygen (S=O) bond in DMSO acts as a powerful H-bond acceptor, aggressively competing with and disrupting the salicylanilide's intramolecular hydrogen bonds. Simultaneously, the hydrophobic methyl groups of DMSO solvate the bulky chloro- and iodo-aromatic rings via van der Waals interactions[3].

Caption: Solvation dynamics of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide in DMSO.

Quantitative Solubility Profile

Based on the thermodynamic behavior of closely related halogenated salicylanilides, the solubility profile of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide is highly solvent-dependent. The table below summarizes the theoretical solubility limits across standard laboratory solvent systems[2][3].

| Solvent System | Estimated Solubility (mg/mL) | Solvation Mechanism / Limitation |

| Deionized Water | < 0.01 | Extreme hydrophobicity; crystal lattice energy dominates. |

| PBS (pH 7.4) | < 0.05 | Slight ionization of the phenol group, but remains highly insoluble. |

| Ethanol (Absolute) | 1.0 - 5.0 | Moderate H-bond disruption; limited by dielectric constant. |

| Anhydrous DMSO | 25.0 - 50.0 | Strong H-bond acceptance; complete disruption of intramolecular bonds. |

Experimental Protocol: Thermodynamic Solubility Determination

Kinetic solubility methods (e.g., solvent-shift assays) often overestimate solubility due to temporary supersaturation. To establish the true baseline for N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide, the Shake-Flask Method must be employed. This protocol is designed as a self-validating system to ensure absolute accuracy.

Step-by-Step Methodology

-

Preparation: Weigh 15 mg of the compound powder into a 1.5 mL amber glass HPLC vial.

-

Causality: Amber glass is mandatory to prevent potential photo-degradation of the sensitive iodo-aromatic bond during prolonged incubation.

-

-

Solvent Addition: Add 200 µL of strictly anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

-

Causality: DMSO is highly hygroscopic. Even minor water absorption from ambient air will drastically reduce its solvation capacity for hydrophobic compounds.

-

-

Equilibration: Seal the vial and incubate in a thermoshaker at 25°C ± 0.5°C, rotating at 800 RPM for 48 hours.

-

Causality: 48 hours is required to overcome the high lattice energy of the solid state and reach a true thermodynamic equilibrium between the precipitate and the solvated drug.

-

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C.

-

Causality: High-speed centrifugation pellets micro-crystals that could otherwise pass through a filter membrane and falsely elevate the quantified concentration.

-

-

Filtration (Self-Validation Step): Pass the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 50 µL of the filtrate.

-

Causality: Discarding the initial volume saturates any non-specific binding sites on the PTFE membrane, ensuring the collected sample represents the true concentration.

-

-

Quantification: Dilute the filtrate 1:1000 in the mobile phase and analyze via HPLC-UV at a wavelength of 333 nm (characteristic λmax for halogenated salicylanilides)[4].

Downstream Applications: Preventing the "DMSO Crash"

The most common failure point in assaying highly lipophilic compounds is the "DMSO Crash"—the rapid precipitation of the drug when a high-concentration DMSO stock is directly injected into an aqueous biological medium (e.g., cell culture media or PBS). The rapid influx of water causes hydrophobic collapse, forming colloidal aggregates that invalidate biological readouts[5].

To prevent this, an intermediate solvent cascade must be used to ease the thermodynamic transition from an organic to an aqueous environment[3].

Protocol: Intermediate Cascade Dilution

-

Stock Preparation: Prepare a 50 mM master stock in anhydrous DMSO. Sonicate in a water bath for 5 minutes at room temperature.

-

Visual QC (Self-Validation): Shine a laser pointer through the glass vial. The absence of a scattered beam (Tyndall effect) confirms a true molecular solution rather than a hidden colloidal suspension.

-

Intermediate Formulation:

-

Transfer 10 µL of the DMSO stock to a new sterile tube.

-

Add 40 µL of PEG300 and vortex vigorously for 30 seconds.

-

Causality: PEG300 acts as a polymeric co-solvent, providing a steric shield around the hydrophobic drug molecules to prevent nucleation.

-

-

Add 5 µL of Tween-80 and vortex.

-

Causality: This non-ionic surfactant lowers the surface tension, preparing the micellar structures for the final aqueous transition.

-

-

Slowly add 45 µL of sterile Saline dropwise while continuously vortexing.

-

-

Final Media Spiking: Add the stabilized intermediate solution to the final cell culture media. Ensure the final DMSO concentration remains ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity or interference with cellular photochemistry[5].

Caption: Step-by-step workflow for preparing aqueous assay media from DMSO stock to prevent precipitation.

References

-

Dove Medical Press. "Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning". Available at: [Link]

-

MDPI. "Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates". Available at: [Link]

Sources

Rational Target Extrapolation and Therapeutic Potential of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide

Executive Summary & Chemical Architecture

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide (CAS: 7103-96-0) is a synthetic halogenated salicylanilide. While historically categorized as an early-discovery chemical library compound, its structural homology to FDA-approved anthelmintics like niclosamide and closantel positions it as a high-value candidate for drug repurposing in oncology and antimicrobial development.

The biological activity of this compound is not random; it is dictated by its precise chemical architecture. The salicylanilide core (2-hydroxy-N-phenylbenzamide) contains a phenolic hydroxyl group that undergoes reversible protonation. When deprotonated, an intramolecular six-membered hydrogen-bonded ring forms between the oxygen and the aniline nitrogen. This delocalizes the negative charge, stabilizing the anionic form and drastically increasing the lipophilicity of the scaffold. The addition of bulky, electron-withdrawing halogens (the 4-chloro and 5-iodo substituents) further enhances membrane permeability and target-binding affinity. Based on this established Structure-Activity Relationship (SAR), we can rationally extrapolate its primary therapeutic targets: Mitochondrial Uncoupling and STAT3 Pathway Inhibition .

Core Therapeutic Target I: Mitochondrial Uncoupling

Mechanistic Causality

Halogenated salicylanilides act as potent mitochondrial uncouplers. Because N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide acts as a lipophilic weak acid, it functions as a protonophore. It crosses the inner mitochondrial membrane (IMM) into the acidic intermembrane space, picks up a proton, and shuttles it into the mitochondrial matrix. This continuous cycling dissipates the proton motive force, uncoupling the electron transport chain (ETC) from ATP synthase.

The resulting drop in the intracellular ATP/AMP ratio triggers the activation of AMP-activated protein kinase (AMPK), which subsequently suppresses the mammalian target of rapamycin (mTOR) pathway, leading to autophagy and apoptosis in metabolically demanding cancer cells (e.g., glioblastoma) .

Diagram 1: Mechanism of mitochondrial uncoupling leading to AMPK activation and mTOR suppression.

Self-Validating Protocol: Seahorse XF Cell Mito Stress Test

To empirically validate the uncoupling capacity of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide, a self-validating respirometry assay must be employed. This protocol uses sequential injections to isolate specific components of the ETC.

Step-by-Step Methodology:

-

Cell Seeding: Seed target cells (e.g., U87 glioblastoma cells) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

-

Basal Respiration: Wash cells with unbuffered XF assay media (pH 7.4) and measure the baseline Oxygen Consumption Rate (OCR).

-

Oligomycin Injection (Internal Control): Inject Oligomycin (1 µM) to inhibit ATP synthase (Complex V). Causality: This drops OCR to a minimum, isolating proton leak from ATP-linked respiration. If OCR does not drop, the assay is invalid.

-

Compound Injection (Test Phase): Inject N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide (titrated from 0.1 to 5 µM). Causality: A sharp spike in OCR indicates the compound is successfully shuttling protons across the IMM, forcing the ETC to work harder to maintain the gradient.

-

Rotenone/Antimycin A Injection (Baseline Control): Inject Rot/AA (0.5 µM) to shut down Complexes I and III. Causality: This halts all mitochondrial respiration, allowing the calculation of non-mitochondrial oxygen consumption.

Diagram 2: Step-by-step Seahorse XF Cell Mito Stress Test workflow for uncoupling validation.

Core Therapeutic Target II: STAT3 Signaling Inhibition

Mechanistic Causality

The Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in numerous malignancies. Salicylanilide derivatives have been proven to selectively inhibit the phosphorylation of STAT3 at Tyrosine 705 (Tyr705) . The bulky, lipophilic 4-chlorophenyl and 5-iodobenzamide rings are hypothesized to sterically hinder the SH2 domain of STAT3, preventing its recruitment to upstream JAK kinases or blocking its subsequent homodimerization. Without dimerization, STAT3 cannot translocate to the nucleus to drive the transcription of anti-apoptotic genes (e.g., Bcl-2, Survivin).

Diagram 3: STAT3 signaling pathway and its inhibition by the salicylanilide derivative.

Self-Validating Protocol: STAT3 Phosphorylation and Translocation Assay

To ensure trustworthiness, this protocol utilizes a dual-compartment validation system (cytosolic vs. nuclear) with strict internal controls.

Step-by-Step Methodology:

-

Cell Starvation & Stimulation (Positive Control): Serum-starve A549 lung cancer cells for 24 hours. Stimulate with IL-6 (50 ng/mL) for 30 minutes. Causality: This ensures a robust, synchronized baseline of p-STAT3 (Tyr705) for the compound to act against.

-

Compound Treatment: Treat cells with N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide (1-5 µM) for 2 to 6 hours.

-

Subcellular Fractionation: Lyse cells using a hypotonic buffer containing NP-40 to extract the cytosolic fraction. Centrifuge to isolate the intact nuclei, then lyse the nuclear pellet with a high-salt RIPA buffer.

-

Western Blotting (Self-Validation): Probe both fractions for p-STAT3 (Tyr705) and total STAT3.

-

Loading Controls: Use GAPDH for the cytosolic fraction and Lamin B1 for the nuclear fraction. If GAPDH appears in the nuclear fraction, the fractionation failed, invalidating the assay.

-

Quantitative Data Summary

Based on the structural homology of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide to established salicylanilides (e.g., niclosamide, closantel, and novel synthesized derivatives), the following quantitative target affinities and phenotypic responses are expected.

| Target / Assay | Biological Effect | Typical Salicylanilide IC50/EC50 Range | Reference |

| STAT3 (Tyr705) | Inhibition of Phosphorylation | 0.5 - 2.5 µM | , |

| Mitochondrial Uncoupling | Increase in Basal OCR | 0.1 - 1.0 µM | |

| Glioblastoma (U87) | Cytotoxicity / Autophagy Induction | 1.5 - 5.0 µM | |

| Lung Cancer (A549) | Apoptosis / Growth Inhibition | 0.8 - 3.0 µM |

References

-

The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells Anticancer Drugs (2016) URL:[Link]

-

Salicylanilides and Their Anticancer Properties MDPI Pharmaceuticals (2023) URL:[Link]

-

New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma ACS Omega (2024) URL:[Link]

-

Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity ACS Medicinal Chemistry Letters (2026) URL:[Link]

The N-Substituted Benzamide Scaffold: Discovery, Pharmacology, and Synthesis

Executive Summary

The N-substituted benzamide scaffold represents one of the most significant structural motifs in modern medicinal chemistry, serving as the pharmacological foundation for a diverse array of anti-emetic, gastroprokinetic, and atypical antipsychotic agents[1][2]. Characterized by their highly selective antagonism at dopamine D2 and D3 receptors, these compounds bypass the severe extrapyramidal side effects (EPS) associated with first-generation typical antipsychotics[3][4]. This technical guide provides drug development professionals with an in-depth analysis of the historical discovery, structure-activity relationships (SAR), molecular mechanisms of action, and robust synthetic protocols defining the N-substituted benzamide class.

Historical Context and Discovery

The genesis of N-substituted benzamides as therapeutic agents is a classic example of rational drug design intersecting with serendipitous phenotypic discovery.

In the late 1950s and early 1960s, researchers Louis Justin-Besançon and Charles Laville at Laboratoires Delagrange (France) were actively investigating derivatives of procainamide—a known cardiac anti-arrhythmic and local anesthetic[5][6][7]. Their objective was to enhance the anti-arrhythmic profile of the drug. By chlorinating the benzene ring to create 2-chloroprocainamide, they observed a dramatic shift in the pharmacological profile: the cardiac and anesthetic activities were nearly abolished, but the compound exhibited profound anti-emetic properties in canine models[6][7].

This critical observation led to the synthesis of metoclopramide (methoxy-2-chloro-5-procainamide), first described in 1964[5][8]. Metoclopramide demonstrated the ability to stimulate gastric emptying and inhibit emesis without the severe sedative effects of phenothiazines[6][9]. Recognizing the potential of the benzamide core, Laboratoires Delagrange synthesized hundreds of derivatives, ultimately discovering sulpiride [4][7]. Sulpiride became the pioneering "atypical" antipsychotic, demonstrating efficacy against both positive and negative symptoms of schizophrenia while maintaining a remarkably low propensity for inducing catalepsy and tardive dyskinesia[4][10].

Evolution of the N-substituted benzamide scaffold from anti-arrhythmics to antipsychotics.

Structure-Activity Relationship (SAR) and Chemical Space

The bioactivity of N-substituted benzamides is dictated by precise steric and electronic configurations. The core pharmacophore requires specific substitutions to lock the molecule into an active conformation that fits the dopamine receptor orthosteric binding site (OBS)[11][12].

Key SAR Insights:

-

The 2-Methoxy Substitution: A methoxy group at the C-2 position of the benzene ring is critical[1][9]. It forms an intramolecular hydrogen bond with the amide N-H proton, forcing the aromatic ring and the amide plane into a rigid, coplanar conformation[13]. This pseudo-ring structure is essential for D2 receptor recognition.

-

C-4 and C-5 Substitutions: Electron-donating groups (e.g., amino) at C-4 and electron-withdrawing groups (e.g., chloro, sulfamoyl) at C-5 modulate the electron density of the aromatic ring, optimizing pi-pi stacking interactions with aromatic residues (like Trp6.48) in the receptor pocket[1][9][11].

-

The N-Substituent: The amide nitrogen must be substituted with a flexible alkyl chain terminating in a basic tertiary amine (e.g., a diethylaminoethyl or pyrrolidinyl group)[1][9][11]. At physiological pH, this basic nitrogen is protonated and forms a crucial salt bridge with Asp3.32 in the D2/D3 receptor[14].

Quantitative Data Summary: SAR and Bioactivity

| Compound | C-2 Substituent | C-5 Substituent | N-Substituent | Primary Indication | Target Selectivity |

| Metoclopramide | -OCH₃ | -Cl | 2-(diethylamino)ethyl | Anti-emetic / Prokinetic | D2 (Antagonist), 5-HT4 (Agonist) |

| Sulpiride | -OCH₃ | -SO₂NH₂ | (1-ethylpyrrolidin-2-yl)methyl | Schizophrenia (Atypical) | D2 / D3 (Antagonist) |

| Amisulpride | -OCH₃ | -SO₂CH₂CH₃ | (1-ethylpyrrolidin-2-yl)methyl | Schizophrenia / Dysthymia | D2 / D3 (Antagonist) |

| Eticlopride | -OCH₃ | -Cl | (1-ethylpyrrolidin-2-yl)methyl | Research Tool | D2 / D3 (High Affinity) |

Pharmacological Mechanism of Action: D2/D3 Receptor Antagonism

N-substituted benzamides operate via a dual, dose-dependent mechanism on dopaminergic pathways[3][15]. At low therapeutic doses, they preferentially block presynaptic D3 autoreceptors, enhancing dopamine release in the synaptic cleft (providing antidepressant effects and treating negative symptoms of schizophrenia)[3][16]. At higher doses, they block postsynaptic D2 receptors, mediating their primary antipsychotic and anti-emetic effects[3][15].

The Sodium-Dependent Allosteric Mechanism

A defining feature of substituted benzamides (unlike other antipsychotic scaffolds such as butyrophenones or benzisoxazoles like risperidone) is their extreme sensitivity to sodium ions (Na⁺)[12][14].

-

The Na⁺ Pocket: Deep within the D2 receptor, beneath the orthosteric binding site (OBS), lies a conserved allosteric pocket coordinated by residues Asp2.50 and Ser3.39[12][14].

-

Conformational Shift: The binding of physiological Na⁺ to this pocket triggers a conformational shift in the receptor that stabilizes an inactive state[14].

-

Differential Binding Poses: While risperidone penetrates deeply into the Ile3.40 sub-pocket (rendering it Na⁺-insensitive), benzamides like eticlopride and sulpiride bind higher up in the OBS, parallel to the membrane plane[12][17]. The Na⁺-induced receptor conformation perfectly accommodates the benzamide scaffold, dramatically increasing their binding affinity (acting as inverse agonists)[12][14].

Mechanism of Na⁺-dependent allosteric modulation enhancing benzamide binding at the D2 receptor.

Synthesis and Experimental Protocols

The synthesis of N-substituted benzamides is most efficiently achieved via the Schotten-Baumann reaction , a robust nucleophilic acyl substitution method[18][19][20]. This protocol utilizes a biphasic solvent system (aqueous base and organic solvent) to couple a substituted benzoyl chloride with a primary or secondary amine[18][21].

Self-Validating Protocol: Synthesis of N-Isobutylbenzamide (Model System)

Causality Check: The use of a biphasic system (DCM/Water) is deliberate. The aqueous sodium hydroxide neutralizes the HCl byproduct, preventing the protonation of the nucleophilic amine, which would otherwise halt the reaction[18][21]. The biphasic nature ensures the product remains in the organic layer while salts wash into the aqueous layer, self-purifying during the reaction.

Reagents:

-

Benzoyl chloride (or substituted derivative): 1.05 eq[21]

-

Isobutylamine (or target amine): 1.00 eq[18]

-

Dichloromethane (DCM): Organic solvent[18]

Step-by-Step Methodology:

-

Amine Preparation: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the amine (0.047 mol) in 50 mL of DCM[18].

-

Base Addition & Cooling: Add 50 mL of 10% aqueous NaOH to create the biphasic system. Submerge the flask in an ice bath to cool the mixture to 0–5 °C[18]. Validation: Temperature control is critical to prevent the competitive hydrolysis of benzoyl chloride into benzoic acid[19].

-

Acylation: While vigorously stirring, add benzoyl chloride (0.043 mol) dropwise over 15–20 minutes[18]. Validation: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic layers, ensuring rapid neutralization of HCl[21].

-

Reaction Monitoring: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor via Thin Layer Chromatography (TLC) until the amine spot is consumed[21].

-

Phase Separation (Work-up): Transfer to a separatory funnel. Isolate the lower organic (DCM) layer[18][21].

-

Washing: Wash the organic layer sequentially with 50 mL of 1M HCl (to remove unreacted amine), 50 mL of saturated NaHCO₃ (to remove residual acid), and 50 mL of brine (to pre-dry the organic layer)[18][21].

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter, then remove the DCM under reduced pressure using a rotary evaporator[18].

-

Recrystallization: Purify the crude solid by recrystallization from hot ethanol or dilute ethanol[18][19]. Validation: A sharp melting point confirms the purity of the polymorphic crystalline product[19].

Schotten-Baumann biphasic synthesis workflow for N-substituted benzamides.

References

-

Nuţă, D. C., et al. "Pharmacological evaluation of acute and subacute toxicity and antidepressant effect after acute administration of novel N-substituted benzamides." Farmacia Journal, 2010. Available at:[Link]

-

Wikipedia Contributors. "Metoclopramide." Wikipedia. Available at: [Link]

-

Andrews, P. L. R., et al. "A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research." Frontiers in Pharmacology, 2015. Available at: [Link]

-

Sneader, W. "Drug Discovery: A History." John Wiley & Sons, 2005. Available at: [Link]

-

Donahue, T. J. "Establishing the Discriminative Stimulus Properties of the Atypical Antipsychotic Amisulpride in C57BL/6 Mice." VCU Scholars Compass, 2015. Available at: [Link]

-

Michino, M., et al. "The action of a negative allosteric modulator at the dopamine D2 receptor is dependent upon sodium ions." Nature Communications, 2015. Available at:[Link]

-

Wang, S., et al. "Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism." eLife, 2020. Available at:[Link]

-

Grokipedia Contributors. "Benzamide." Grokipedia. Available at: [Link]

Sources

- 1. Benzamide â Grokipedia [grokipedia.com]

- 2. Benzamide | High-Purity Reagent for Research [benchchem.com]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 5. Metoclopramide - Wikipedia [en.wikipedia.org]

- 6. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. scribd.com [scribd.com]

- 9. jprinfo.com [jprinfo.com]

- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism | eLife [elifesciences.org]

- 13. WO1998000159A1 - Useful formulations of acid addition salt drugs - Google Patents [patents.google.com]

- 14. d-nb.info [d-nb.info]

- 15. farmaciajournal.com [farmaciajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. benchchem.com [benchchem.com]

- 19. Benzamide â Grokipedia [grokipedia.com]

- 20. ir.avinuty.ac.in [ir.avinuty.ac.in]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Safe Handling and Evaluation of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide

Executive Summary

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide. As a member of the salicylanilide class of compounds, this molecule presents a significant biological activity profile that necessitates a robust understanding of its potential hazards. Salicylanilides are known for a wide spectrum of activities, including anticancer, anthelmintic, and antimicrobial effects.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals. By synthesizing data from structurally related and well-documented compounds, this guide establishes a framework for risk assessment and outlines best practices for experimental work. The core principle of this guide is that in the absence of specific data, the compound should be handled with the caution appropriate for a potentially bioactive and hazardous substance.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical's identity is the foundation of safe handling.

| Identifier | Value |

| IUPAC Name | N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide |

| Synonyms | 5-Iodo-N-(4-chlorophenyl)salicylamide |

| Molecular Formula | C₁₃H₉ClINO₂ |

| Molecular Weight | 389.58 g/mol |

| Chemical Structure |

|

Toxicological Profile and Hazard Identification: A Structure-Activity Perspective

Due to the limited public toxicological data for N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide, a conservative approach based on its structural analogues, such as Niclosamide and Closantel, is essential.[5][6][7][8][9] Salicylanilides exhibit a wide range of biological activities, and it should be assumed that this compound shares these properties.[1][3][10]

Causality Behind Potential Hazards:

-

Salicylanilide Core: This structural motif is known to act as an uncoupler of oxidative phosphorylation. This mechanism, shared by compounds like Niclosamide, disrupts cellular energy production and is a primary driver of their anthelmintic and potential cytotoxic effects. This disruption can lead to broad systemic toxicity if significant exposure occurs.

-

Halogenated Aromatic Rings: The presence of both chloro and iodo substituents on the phenyl rings increases the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. Halogenated organic compounds can be persistent in the environment and may pose long-term health risks with chronic exposure. They can also release toxic fumes, such as hydrogen chloride and hydrogen iodide, upon decomposition at high temperatures.[7]

Inferred Hazard Classification:

The following table synthesizes potential hazards based on data from related compounds like Niclosamide.[5][6][11][12]

| Hazard Category | Classification | Rationale / Precautionary Statement |

| Acute Oral Toxicity | Warning (Category 4) | Harmful if swallowed.[5] Do not eat, drink, or smoke when using this product.[8][9][13] |

| Skin Irritation | Warning (Category 2) | Causes skin irritation.[5] Avoid contact with skin. Wear protective gloves and clothing.[8][9] |

| Eye Irritation | Warning (Category 2A) | Causes serious eye irritation.[5] Avoid contact with eyes. Wear eye protection.[8] |

| Aquatic Toxicity | Hazardous | Very toxic to aquatic life.[11][12] Avoid release to the environment.[8][11] |

Risk Assessment and Mitigation Strategy

A multi-layered approach combining engineering controls, personal protective equipment, and established protocols is required to ensure a self-validating system of safety.

Engineering Controls

-

Primary Containment: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particulates.[7][14]

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5][6][8]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. For handling larger quantities or for extended procedures, consider double-gloving.[13][15] Gloves must be inspected before use and changed immediately if contaminated.[9]

-

Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, tightly fitting safety goggles should be worn.[8][9]

-

Lab Coat: A full-length laboratory coat should be worn and kept fastened.

-

Respiratory Protection: If there is a risk of generating significant aerosols or dust outside of a fume hood, a NIOSH-approved respirator should be used.[14]

Logical Workflow for Safe Handling

The following diagram illustrates the critical decision points and safety checks from compound acquisition to disposal.

Caption: Logical workflow for the safe handling of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide.

Experimental Protocols: Best Practices in Action

Step-by-Step Methodology: Preparation of a 10 mM Stock Solution in DMSO

This protocol details a common laboratory procedure, integrating safety at each step.

-

Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

-

Tare Vessel: Place a sterile, amber glass vial with a PTFE-lined cap on an analytical balance within the fume hood and tare the balance.

-

Weighing: Carefully weigh 3.90 mg of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide directly into the tared vial. Avoid generating dust. Use appropriate anti-static techniques if necessary.

-

Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous dimethyl sulfoxide (DMSO) to the vial.

-

Dissolution: Secure the cap tightly and vortex the vial until the solid is completely dissolved. Gentle warming in a water bath may be required; if so, ensure the cap is secure to prevent pressure buildup and leakage.

-

Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

-

Storage: Store the stock solution at -20°C, protected from light.[14]

-

Cleanup: Dispose of any contaminated materials (e.g., weigh paper, pipette tips) in the designated halogenated organic waste container.[6][11] Decontaminate the work surface.

Spill and Decontamination Procedures

In the event of an accidental release, a structured response is critical.

-

Minor Spill (Solid, inside a fume hood):

-

Alert colleagues in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent aerosolization.[5][16]

-

Carefully sweep the material into a designated waste container.[12]

-

Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

-

Place all cleanup materials in the halogenated waste container.

-

-

Major Spill (or any spill outside of a fume hood):

-

Evacuate the immediate area.

-

Alert laboratory personnel and contact the institutional safety officer.

-

Prevent entry into the affected area.

-

Allow only trained emergency response personnel to conduct the cleanup.[16]

-

Storage and Disposal

Storage Conditions

-

Container: Keep the compound in a tightly sealed container.[5][14]

-

Environment: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][6][8]

-

Security: For compounds with high potential bioactivity, consider storing them in a locked cabinet or secure area.[7][8]

Waste Disposal

All waste containing N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide, including unused compound, contaminated labware, and cleanup materials, must be treated as hazardous waste.

-

Segregation: Collect all waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

-

Compliance: Disposal must be conducted through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[5][11] Do not dispose of this material down the drain or in regular trash.[6][14]

Conclusion

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide is a research compound with significant potential biological activity. A thorough understanding of the hazards associated with its structural class—the salicylanilides—is paramount for its safe handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can effectively mitigate risks and maintain a safe laboratory environment. The causality-driven approach presented here empowers scientists to not only follow procedures but to understand the rationale behind them, fostering a proactive culture of safety.

References

- Niclosamide - Material Safety Data Sheet (MSDS). Google Cloud.

- Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. MDPI.

- New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega.

- Niclosamide - Safety Data Sheet. ChemicalBook.

- Closantel - European Directorate for the Quality of Medicines & HealthCare. EDQM.

- New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. PMC.

- Salicylanilides and Their Derivates as Perspective Anti-tuberculosis Drugs: Synthetic Routes and Biological Evaluations. Bentham Science Publishers.

- Safety Data Sheet Niclosamide. Tribioscience.

- New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega.

- Niclosamide Safety Data Sheet. Santa Cruz Biotechnology.

- Closantel Safety Data Sheet. Santa Cruz Biotechnology.

- Closantel SDS, 57808-65-8 Safety Data Sheets. ECHEMI.

- Closantel sodium - Safety Data Sheet. ChemicalBook.

- SAFETY DATA SHEET - Niclosamide. Fisher Scientific.

- SAFETY DATA SHEET Albendazole / Closantel Sodium Formulation. Merck.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sds.edqm.eu [sds.edqm.eu]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. merck.com [merck.com]

- 14. tribioscience.com [tribioscience.com]

- 15. labeling.pfizer.com [labeling.pfizer.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

Application Note: Cell-Based Assays Using N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide

Executive Summary & Mechanistic Rationale

N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide (CAS: 7103-96-0) is a highly lipophilic, halogenated salicylanilide. While traditionally recognized within the context of anthelmintic and antimicrobial research, halogenated salicylanilides have emerged as potent modulators of eukaryotic cell signaling and metabolism.

As an Application Scientist, it is critical to understand why this compound behaves the way it does in vitro. The molecule's efficacy is driven by two distinct, yet potentially interconnected, mechanisms of action:

-

Mitochondrial Uncoupling (Protonophore Activity): The weakly acidic phenolic hydroxyl group (pKa ~6.0–7.0) combined with the highly lipophilic iodine and chlorine-substituted aromatic rings allows the molecule to readily cross the inner mitochondrial membrane (IMM). It releases a proton into the alkaline mitochondrial matrix and returns to the intermembrane space as an anion, effectively dissipating the proton motive force and uncoupling oxidative phosphorylation from ATP synthesis [4].

-

STAT3 Inhibition: Salicylanilides directly inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at the Tyr705 residue. By preventing this phosphorylation event, the compound blocks STAT3 dimerization and its subsequent nuclear translocation, thereby silencing downstream oncogenic and inflammatory gene transcription [1, 2].

This guide provides self-validating, step-by-step protocols for evaluating both mechanisms using robust cell-based assays.

Pathway Visualization

Caption: Dual mechanism of action: Mitochondrial uncoupling via proton gradient dissipation and STAT3 inhibition.

Protocol I: Real-Time Mitochondrial Uncoupling Assay

To validate the protonophore activity of N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide, we utilize the Seahorse XF Cell Mito Stress Test .

Causality & Experimental Design: True uncouplers will cause a rapid, dose-dependent spike in the Oxygen Consumption Rate (OCR) because the electron transport chain (ETC) works in overdrive to attempt to restore the dissipated proton gradient. To ensure the system is self-validating, Oligomycin (an ATP synthase inhibitor) must be injected prior to the compound. If the compound is a true uncoupler, it will rescue the Oligomycin-induced drop in OCR. FCCP is used as a positive control[3, 4].

Step-by-Step Methodology

-

Cell Seeding: Seed target cells (e.g., HCT116 or A549) at 1.5 × 10⁴ cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO₂.

-

Sensor Hydration: Hydrate the XF96 sensor cartridge with XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.

-

Assay Medium Preparation: Prepare XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Adjust pH to 7.4. Wash cells twice and incubate in this medium for 1 hour at 37°C (non-CO₂).

-

Compound Loading (Port Injection Strategy):

-

Port A: Oligomycin (Final well concentration: 1 µM) - Validates baseline ATP-linked respiration.

-

Port B: N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide (Titration: 0.1 µM, 1 µM, 5 µM, 10 µM) or FCCP (1 µM, positive control).

-

Port C: Rotenone/Antimycin A (Final: 0.5 µM each) - Shuts down ETC to measure non-mitochondrial OCR.

-

-

Execution: Run the standard Mito Stress Test protocol (3 cycles of mix/measure per injection).

-

Normalization: Post-assay, lyse cells using RIPA buffer and quantify total protein via BCA assay. Normalize OCR values (pmol/min) to µg of protein to eliminate cell density artifacts.

Caption: Step-by-step workflow for the Seahorse XF Mitochondrial Uncoupling Assay.

Protocol II: STAT3 Inhibition & Nuclear Translocation Assay

Salicylanilides are documented inhibitors of the STAT3 pathway [1]. To prove that N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide inhibits STAT3, we must measure the reduction in the active, phosphorylated form (p-STAT3 Tyr705) without altering total STAT3 levels.

Causality & Experimental Design: STAT3 requires phosphorylation at Tyr705 to dimerize and enter the nucleus. By stimulating cells with Epidermal Growth Factor (EGF) or Interleukin-6 (IL-6), we force a massive, synchronized phosphorylation event. Pre-treating cells with the test compound allows us to observe direct inhibition of this stimulus-response coupling [2].

Step-by-Step Methodology

-

Cell Culture & Starvation: Seed DU145 (prostate cancer) or A549 (lung cancer) cells in 6-well plates. Once 70% confluent, wash with PBS and starve in serum-free medium for 24 hours to reduce background kinase activity.

-

Compound Pre-treatment: Treat cells with N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide (1 µM, 5 µM, 10 µM) or Niclosamide (5 µM, positive control) for 2 hours.

-

Stimulation: Add EGF (50 ng/mL) or IL-6 (20 ng/mL) directly to the wells for exactly 15 minutes. Timing is critical, as p-STAT3 signaling peaks rapidly.

-

Lysis & Extraction: Rapidly wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., Na3VO4, NaF) to preserve the transient phosphorylation state.

-

Western Blotting:

-

Resolve 20 µg of protein lysate on a 10% SDS-PAGE gel.

-

Transfer to a PVDF membrane.

-

Probe with primary antibodies: Anti-p-STAT3 (Tyr705) and Anti-Total STAT3. Use GAPDH or β-actin as a loading control.

-

-

Analysis: Quantify the chemiluminescent signal. A successful assay will show a dose-dependent decrease in the p-STAT3 band intensity, while the Total STAT3 band remains constant.

Quantitative Data Summary

The following table summarizes the expected pharmacological parameters for N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide, extrapolated from structurally analogous halogenated salicylanilides used in identical assay formats.

| Target / Pathway | Assay Type | Primary Readout | Expected Parameter Range | Positive Control |

| Mitochondrial Uncoupling | Seahorse XF Mito Stress Test | Max OCR (pmol/min) | EC50: 0.5 µM – 2.5 µM | FCCP (1 µM) |

| STAT3 Phosphorylation | Western Blot (EGF-stimulated) | p-STAT3 (Tyr705) levels | IC50: 1.0 µM – 5.0 µM | Niclosamide (5 µM) |

| STAT3 Transcription | Luciferase Reporter Assay | Luminescence (RLU) | IC50: 0.8 µM – 3.0 µM | Stattic (10 µM) |